cis-5-Dodecenoic acid cis-5-Dodecenoic acid 5-dodecenoic acid is a dodecenoic acid having its double bond in the 5-position. It has a role as a human metabolite. It is a conjugate acid of a 5-dodecenoate.
Brand Name: Vulcanchem
CAS No.: 2430-94-6
VCID: VC1802581
InChI: InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)/b8-7+
SMILES: CCCCCCC=CCCCC(=O)O
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol

cis-5-Dodecenoic acid

CAS No.: 2430-94-6

Cat. No.: VC1802581

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

cis-5-Dodecenoic acid - 2430-94-6

Specification

CAS No. 2430-94-6
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
IUPAC Name (E)-dodec-5-enoic acid
Standard InChI InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)/b8-7+
Standard InChI Key IJBFSOLHRKELLR-BQYQJAHWSA-N
Isomeric SMILES CCCCCC/C=C/CCCC(=O)O
SMILES CCCCCCC=CCCCC(=O)O
Canonical SMILES CCCCCCC=CCCCC(=O)O

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

cis-5-Dodecenoic acid, also known as 5Z-Dodecenoic acid or Lauroleinic acid, is an organic compound belonging to the class of medium-chain fatty acids. It features a 12-carbon chain with a cis configuration at the double bond between carbons 5 and 6.

Table 1: Chemical Identifiers for cis-5-Dodecenoic acid

Identifier TypeValue
CAS Number2430-94-6
IUPAC Name(5Z)-dodec-5-enoic acid
Traditional IUPAC Namecis-5-dodecenoic acid
PubChem ID5312378
ChEBI ID86595
HMDB IDHMDB0000529
Molecular FormulaC₁₂H₂₂O₂
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)/b8-7-
SMILESCCCCCC\C=C/CCCC(O)=O

The compound is classified in chemical taxonomy as belonging to the kingdom of organic compounds, superclass of lipids and lipid-like molecules, class of fatty acyls, subclass of fatty acids and conjugates, and the direct parent class of medium-chain fatty acids .

Structural Characteristics

The structure of cis-5-Dodecenoic acid features:

  • A 12-carbon chain

  • A carboxylic acid group (-COOH) at one end

  • A cis-configured double bond between carbon atoms 5 and 6

  • An aliphatic tail with unsaturation

This configuration gives the molecule its distinctive shape and influences its physical, chemical, and biological properties.

Physical and Chemical Properties

Basic Physical Properties

Table 2: Physical Properties of cis-5-Dodecenoic acid

PropertyValue
Molecular Weight198.3019 g/mol
Exact Mass198.16200 g/mol
Density0.922 g/cm³ or 0.906 g/mL at 25°C
Physical StateOil (colorless)
SolubilitySlightly soluble in chloroform and methanol
StabilityLight sensitive

Thermodynamic and Temperature-Dependent Properties

Table 3: Thermodynamic Properties

PropertyValueUnit
ΔfG°-135.36kJ/mol
ΔfH° gas-438.60kJ/mol
ΔfusH°32.73kJ/mol
ΔvapH°65.69kJ/mol
LogP oct/wat3.768-

Table 4: Temperature-Related Properties

PropertyValue
Boiling Point310.6°C at 760 mmHg or 135°C at 0.4 mm Hg
Melting Point9.63°C (estimate)
Flash Point207.7°C or >230°F
Vapor Pressure0 mmHg at 25°C
Refractive Indexn²⁰/D 1.454

The compound exhibits a relatively high boiling point typical for medium-chain fatty acids, with low vapor pressure at room temperature. Its octanol-water partition coefficient (LogP) of 3.768 indicates moderate lipophilicity, suggesting good membrane permeability .

Biochemical Properties

Biological Role and Classification

cis-5-Dodecenoic acid is an endogenous metabolite in biological systems. It belongs to the class of organic compounds known as medium-chain fatty acids, which are characterized by aliphatic tails containing between 4 and 12 carbon atoms .

Inhibitory Activities

One of the most notable biochemical properties of cis-5-Dodecenoic acid is its inhibitory activity against cyclooxygenase enzymes:

  • Exhibits inhibitory activity against Cyclooxygenase-1 (COX-1)

  • Exhibits inhibitory activity against Cyclooxygenase-2 (COX-2)

This activity has been documented in the scientific literature, with research by Henry et al. (2002) examining the antioxidant and cyclooxygenase activities of fatty acids found in food . These enzyme inhibitory properties suggest potential anti-inflammatory applications, as COX enzymes are involved in prostaglandin biosynthesis and inflammatory processes.

Analytical Characteristics

Spectral Information

The compound has been analyzed using various spectroscopic techniques:

  • Mass Spectrometry: Mass spectral data is available in databases including NIST and shows characteristic fragmentation patterns

  • NMR Spectroscopy: NMR spectral data is available in both 1D and 2D formats for structure confirmation

  • IR Spectroscopy: ATR-IR spectral data has been recorded

The mass spectrum shows characteristic fragments at m/z values including 179.2 (100%), 197.3 (68%), 198.3 (12%), and 180.3 (11%) .

Chromatographic Properties

In gas chromatography, cis-5-Dodecenoic acid has reported Kovats retention indices, which are valuable for analytical identification. These values typically range from 1560.10 to 1561.80 .

CategoryDetails
GHS SymbolGHS05 (Corrosive)
Signal WordDanger
Hazard StatementsH314 (Causes severe skin burns and eye damage)
Precautionary StatementsP280-P305+P351+P338-P310 (Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.)
Hazard CodesC: Corrosive
Risk Phrases34 (Causes burns)
Safety Phrases23-26-27-36/37/39-45
RIDADRUN 3265 8/PG 2
WGK Germany3

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